methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a cyano group, an imino group, a trifluoromethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Cyclization to Form the Thiazolopyrimidine Core: The thiazole intermediate undergoes cyclization with a suitable nitrile or imine precursor to form the thiazolopyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano and imino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imino and cyano groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include substituted thiazolopyrimidines, carboxylic acids, and various reduced or oxidized derivatives.
Scientific Research Applications
Methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and imino groups can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Trifluoromethylated Heterocycles: Compounds with trifluoromethyl groups attached to various heterocyclic systems.
Cyano- and Imino-Substituted Heterocycles: Compounds with cyano and imino groups attached to different heterocyclic frameworks.
Uniqueness
Methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C11H7F3N4O2S |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H7F3N4O2S/c1-4-6(9(19)20-2)21-10-17-7(11(12,13)14)5(3-15)8(16)18(4)10/h16H,1-2H3 |
InChI Key |
WNZKAXMMTLXLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=C(C(=N)N12)C#N)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.